REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[CH:10][CH:11]=[CH2:12].OP(O)(O)=O>C1(C)C=CC=CC=1>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[CH2:9][CH2:10][CH:11]([CH3:12])[O:5][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(CCC(O2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |